-Nitropiperonyl alcohol is primarily used as an intermediate in the synthesis of other organic compounds. Its unique chemical structure allows it to participate in various reactions, making it valuable for creating more complex molecules. Here are some specific examples:
Proteomics is the study of proteins, including their structure, function, and interactions. 6-Nitropiperonyl alcohol can be used in proteomic research as a cross-linking agent. Cross-linking agents bind to specific amino acids in proteins, forming covalent bonds that link them together. This allows researchers to study the interactions between different proteins and identify protein complexes within cells. Source: "Chemical cross-linking and mass spectrometry for mapping protein interactions" - Nature Methods:
6-Nitropiperonyl alcohol is an organic compound with the molecular formula CHN O and a CAS number of 15341-08-9. It features a nitro group attached to a piperonyl alcohol structure, which is derived from piperonal. This compound is characterized by its distinctive chemical structure that includes a methylenedioxy group, contributing to its unique properties and reactivity. The compound is often utilized in various biochemical applications, particularly in proteomics and organic synthesis.
Research indicates that 6-nitropiperonyl alcohol exhibits biological activity relevant to proteomics. It serves as a biochemical reagent, facilitating studies on protein structures and interactions. The compound's unique structure may influence its interaction with biological systems, although detailed studies on its pharmacological properties remain limited.
The primary synthesis method for 6-nitropiperonyl alcohol involves:
6-Nitropiperonyl alcohol finds applications in various fields:
Several compounds share structural similarities with 6-nitropiperonyl alcohol. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Piperonal | Contains methylenedioxy | Lacks nitro group; primarily used in fragrances |
3-Nitropiperonal | Nitro group present | Different substitution pattern affecting reactivity |
4-Nitrophenol | Nitro group present | Simpler structure; used extensively as a reagent |
2,3-Dihydroxy-1-nitrobenzene | Hydroxyl groups present | Different functional groups leading to varied uses |
Uniqueness of 6-Nitropiperonyl Alcohol:
6-Nitropiperonyl alcohol's combination of both nitro and methylenedioxy functionalities distinguishes it from other similar compounds, enhancing its reactivity and applicability in biochemical contexts. Its specific use in proteomics further emphasizes its unique role compared to structurally related compounds.